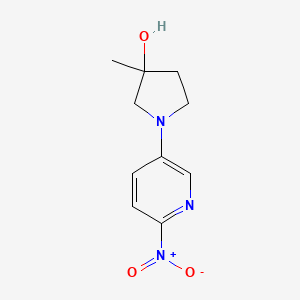
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a methyl group and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the nitropyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a nitropyridine derivative can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The compound can participate in substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may include the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Aplicaciones Científicas De Investigación
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: Similar structure with a chloropyridine moiety.
3-Methyl-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol: Another nitropyridine derivative with a different substitution pattern.
Uniqueness
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and nitropyridine groups provides distinct properties that can be leveraged in various applications .
Propiedades
Número CAS |
921592-90-7 |
|---|---|
Fórmula molecular |
C10H13N3O3 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H13N3O3/c1-10(14)4-5-12(7-10)8-2-3-9(11-6-8)13(15)16/h2-3,6,14H,4-5,7H2,1H3 |
Clave InChI |
BIBOBTKLBIUQOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
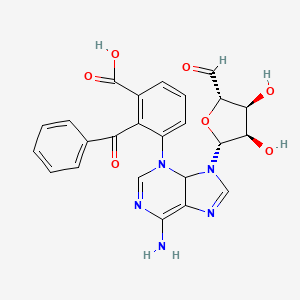
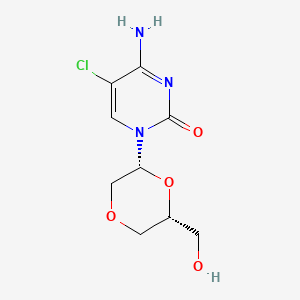


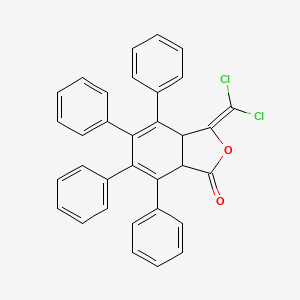
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)
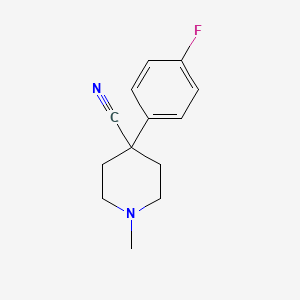
![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
